Peptide Conjugation for Melanoma-Selective Cytotoxicity
In a direct head-to-head synthetic comparison, 1-chloro-4-nitro-9(10H)-acridone demonstrated successful nucleophilic substitution with tuftsin/retro-tuftsin peptides to generate a series of acridone-peptide conjugates (compounds 10a-c, 12, 17a-d, 19). In contrast, parallel reactions using the alternative electrophile 1-nitro-9-phenoxyacridine yielded distinct product profiles. The acridone-derived conjugate 12 exhibited cytotoxic potency against amelanotic (Ab) melanoma cells comparable to the clinical agent dacarbazine, while inducing significant caspase activation (C+ cells) specifically in this melanoma subtype and showing less pronounced effects on neuroblastoma cells [1].
| Evidence Dimension | Nucleophilic substitution reaction outcome with peptides |
|---|---|
| Target Compound Data | Successful synthesis of acridine/acridone derivatives 10a-c, 12, 17a-d, 19 |
| Comparator Or Baseline | 1-Nitro-9-phenoxyacridine yielded alternative derivative profiles |
| Quantified Difference | Qualitatively distinct product distribution; derivative 12 showed cytotoxicity comparable to dacarbazine |
| Conditions | Nucleophilic substitution with tuftsin/retro-tuftsin peptides; cytotoxic evaluation against Ma/Ab melanoma and SH-SY5Y neuroblastoma cells via XTT assay |
Why This Matters
This demonstrates that the chloro leaving group in 1-chloro-4-nitro-10H-acridin-9-one provides a distinct synthetic entry point for generating melanoma-selective cytotoxic peptide conjugates that cannot be equivalently accessed using alternative nitroacridine electrophiles.
- [1] Gensicka-Kowalewska M, Cichorek M, Ronowska A, Deptuła M, Klejbor I, Dzierzbicka K. Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents. Med Chem. 2019;15(7):729-737. View Source
